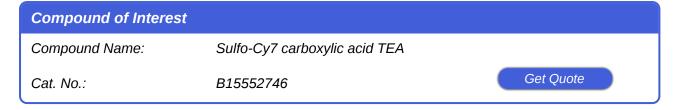


A Technical Guide to Sulfo-Cy7 Carboxylic Acid TEA: Properties, Bioconjugation, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sulfo-Cy7 carboxylic acid triethylammonium (TEA) salt, a near-infrared (NIR) fluorescent dye. It covers the molecule's core properties, detailed experimental protocols for bioconjugation, and its applications in biological research, particularly in in vivo imaging and the study of signaling pathways.

Core Properties of Sulfo-Cy7 Carboxylic Acid TEA

Sulfo-Cy7 carboxylic acid is a water-soluble cyanine dye valued for its strong fluorescence in the near-infrared spectrum. This characteristic is advantageous for deep tissue imaging due to reduced autofluorescence and light scattering by biological tissues. The presence of sulfonate groups enhances its water solubility, making it suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents that could denature sensitive proteins.

The triethylammonium (TEA) salt form is a common counterion for the sulfonic acid and carboxylic acid groups, ensuring charge neutrality and improving the handling and solubility of the dye.



Property	Value	Reference
Molecular Formula	C40H55N3O8S2	[1]
Molecular Weight	770.0 g/mol	[1]
Exact Mass	769.34305807 Da	[1]
Appearance	Solid	
Excitation Maximum (λex)	~750 nm	[2]
Emission Maximum (λem)	~773 nm	[2]

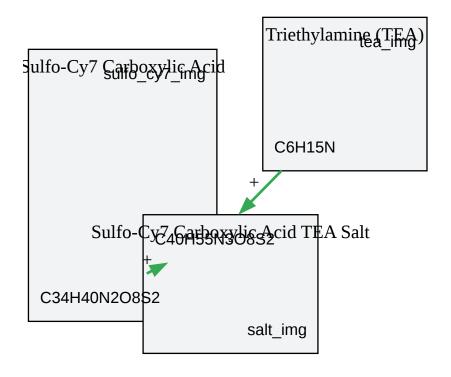
Bioconjugation of Sulfo-Cy7 Carboxylic Acid

The carboxylic acid functional group of Sulfo-Cy7 allows for its covalent attachment to primary amine groups on biomolecules such as proteins, antibodies, and peptides. This conjugation is typically achieved through a carbodiimide-mediated reaction, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (sulfo-NHS) to enhance reaction efficiency and stability.

Chemical Structures and Salt Formation

The formation of the **Sulfo-Cy7 carboxylic acid TEA** salt involves the protonation of the highly basic triethylamine by the acidic protons of the sulfonic and carboxylic acid groups on the Sulfo-Cy7 dye. This acid-base reaction results in an ionic bond between the triethylammonium cation and the anionic dye molecule.





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Formation of Sulfo-Cy7 Carboxylic Acid TEA Salt.

Experimental Protocol: Protein Labeling using EDC/Sulfo-NHS Chemistry

This protocol outlines the steps for conjugating Sulfo-Cy7 carboxylic acid to a primary amine-containing protein.

Materials:

- Sulfo-Cy7 carboxylic acid TEA
- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5



- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
- Anhydrous Dimethylsulfoxide (DMSO)
- Desalting column (e.g., Sephadex G-25)

Procedure:

- Protein Preparation:
 - Dissolve the protein in the Coupling Buffer at a concentration of 2-10 mg/mL.[3]
 - Ensure the buffer is free of primary amines (e.g., Tris) and ammonium ions.
- Dye Preparation:
 - Prepare a 10 mM stock solution of Sulfo-Cy7 carboxylic acid TEA in anhydrous DMSO.
- Activation of Sulfo-Cy7 Carboxylic Acid:
 - In a separate microcentrifuge tube, add the desired molar excess of Sulfo-Cy7 carboxylic acid stock solution to the Activation Buffer.
 - Add a 2- to 5-fold molar excess of EDC and sulfo-NHS over the dye.
 - Incubate the mixture for 15-30 minutes at room temperature to form the sulfo-NHS ester.
- Conjugation to Protein:
 - Add the activated dye solution to the protein solution.
 - React for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
- · Quenching of Reaction:
 - Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted dye.
 - Incubate for 30 minutes at room temperature.







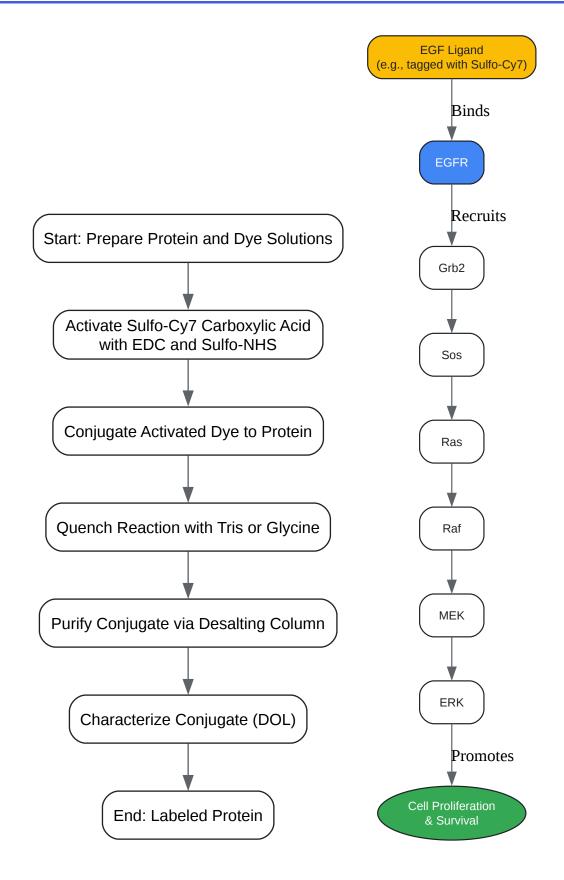
• Purification of the Conjugate:

- Remove unconjugated dye and reaction byproducts by passing the solution through a desalting column equilibrated with PBS.
- Collect the protein-containing fractions, which can be identified by their color and absorbance at 280 nm (protein) and ~750 nm (dye).

Characterization:

 Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 750 nm and using the Beer-Lambert law.





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